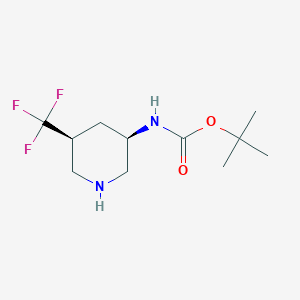

cis-3-(Boc-amino)-5-(trifluormethyl)piperidine

Description

BenchChem offers high-quality cis-3-(Boc-amino)-5-(trifluormethyl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about cis-3-(Boc-amino)-5-(trifluormethyl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

tert-butyl N-[(3R,5S)-5-(trifluoromethyl)piperidin-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19F3N2O2/c1-10(2,3)18-9(17)16-8-4-7(5-15-6-8)11(12,13)14/h7-8,15H,4-6H2,1-3H3,(H,16,17)/t7-,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUNVTZVWJLBPQS-JGVFFNPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(CNC1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1C[C@@H](CNC1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Introduction: The Ubiquitous Piperidine Scaffold and the Challenge of its NMR Characterization

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of Boc-Protected Piperidines

The piperidine ring is a cornerstone of modern medicinal chemistry, forming the structural core of a vast array of pharmaceuticals and biologically active compounds. Its prevalence stems from its ability to serve as a versatile, three-dimensional scaffold that can be readily functionalized to modulate pharmacological properties. Protecting the piperidine nitrogen is a crucial step in multi-step syntheses, with the tert-butoxycarbonyl (Boc) group being one of the most widely used protecting groups due to its stability and ease of removal under mild acidic conditions.

For researchers, scientists, and drug development professionals, Nuclear Magnetic Resonance (NMR) spectroscopy is the quintessential tool for the structural elucidation and conformational analysis of these vital intermediates. However, the NMR spectra of N-Boc-protected piperidines are notoriously complex, often presenting broad, poorly resolved signals at ambient temperatures. This complexity is not an anomaly but a direct reflection of the molecule's dynamic nature in solution. This guide provides an in-depth analysis of the principles and field-proven techniques required to accurately interpret the ¹H and ¹³C NMR spectra of Boc-protected piperidines, transforming spectral complexity from a challenge into a source of rich structural information.

The Core Principle: Unraveling the Dynamic Equilibria

The key to deciphering the NMR spectra of N-Boc piperidines lies in understanding two simultaneous dynamic processes that occur in solution on the NMR timescale: piperidine ring inversion and restricted rotation around the N-Boc amide bond .

-

Piperidine Ring Inversion: Like cyclohexane, the piperidine ring predominantly exists in a low-energy chair conformation. In solution, this ring undergoes a rapid "flip" or interconversion between two chair conformers. This process exchanges the axial and equatorial positions of the substituents on the ring.

-

N-Boc Rotational Isomerism: The bond between the piperidine nitrogen and the Boc group's carbonyl carbon possesses significant double-bond character due to amide resonance. This restricts free rotation, leading to the existence of two distinct rotational isomers, or rotamers. These are often referred to as cis and trans conformers, defined by the orientation of the carbonyl group relative to the piperidine ring.

At room temperature, the rates of these exchange processes are often in the intermediate range on the NMR timescale. This means the spectrometer detects an average of the distinct magnetic environments of the different conformers, resulting in significant signal broadening.

Caption: A systematic workflow for complete NMR characterization.

Step-by-Step Protocol for VT-¹H NMR Experiment

-

Sample Preparation: Prepare a sample of the Boc-protected piperidine (~10-20 mg) in a suitable deuterated solvent (e.g., CDCl₃, Toluene-d₈) in a high-quality NMR tube. Ensure the solvent is appropriate for the desired temperature range.

-

Initial Room Temperature Scan: Acquire a standard ¹H NMR spectrum at ambient probe temperature (e.g., 298 K). Note the chemical shifts, multiplicities, and particularly the line widths of the signals for C2-H and C6-H.

-

Heating Sequence:

-

Increase the sample temperature in increments (e.g., 10-15 K).

-

At each step, allow the temperature to equilibrate for 5-10 minutes.

-

Acquire a spectrum. Observe the changes in line shape. As you approach the coalescence temperature (Tc), the distinct signals of the rotamers will broaden and merge.

-

Continue heating above Tc until the signals become sharp, time-averaged peaks.

-

-

Cooling Sequence:

-

Return to room temperature and then begin cooling the sample in decrements (e.g., 10-15 K).

-

Allow for temperature equilibration at each step.

-

Acquire a spectrum. Observe the broadening and subsequent splitting of the time-averaged signals into two or more distinct sets of signals corresponding to the individual conformers.

-

Continue cooling until the exchange is slow and the signals are sharp and well-resolved.

-

-

Data Analysis: Analyze the low-temperature spectrum to determine the population of each conformer (from integration) and extract coupling constants to define the ring conformation. Use the coalescence temperature and signal separation (Δν) to calculate the free energy of activation (ΔG‡) for the dynamic process. [1]

The Role of 2D NMR Spectroscopy

For complex, substituted piperidines, one-dimensional spectra may not be sufficient for a full assignment. Two-dimensional NMR techniques are essential for unambiguously connecting signals. [2]

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon signal to which it is directly attached.

-

HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton and carbon signals over two or three bonds, crucial for identifying quaternary carbons and piecing together the carbon skeleton.

Conclusion: From Complexity to Clarity

The NMR spectra of Boc-protected piperidines are a masterclass in the effects of molecular dynamics on spectroscopic output. While the initial appearance of broad, ill-defined signals can be daunting, a systematic approach grounded in the principles of conformational analysis and dynamic NMR transforms the spectrum into a rich source of data. By employing variable temperature experiments and 2D NMR techniques, researchers can move beyond simple structural confirmation to a deep understanding of the conformational preferences and dynamic behavior of these critical synthetic intermediates. This detailed characterization is paramount in the field of drug development, where the three-dimensional shape and flexibility of a molecule are inextricably linked to its biological function.

References

-

García-Calvo, J., et al. (2008). Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography. Journal of Molecular Structure, 875(1-3), 339-345. Available at: [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

-

Ueoka, R., et al. (2019). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 24(18), 3291. Available at: [Link]

-

Sultanova, R. M., et al. (2017). ¹H Chemical Shifts (ppm) and Coupling Constants (Hz) of 1-8. ResearchGate. Available at: [Link]

-

Kühn, F., et al. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Chemistry, 3(4), 1339-1354. Available at: [Link]

-

MacMillan, D. W. C., et al. (2016). Supplementary Information for "A general strategy for the α-arylation of acyclic and cyclic ethers". Nature. Available at: [Link]

-

Al-Rawi, J. M. A., Flamerz, S., & Khuthier, A. H. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395. Available at: [Link]

-

Wessig, P., et al. (2019). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 9(1), 353-363. Available at: [Link]

-

Schröder, D., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2529–2539. Available at: [Link]

Sources

IUPAC name tert-butyl Rel-((3r,5s)-5-(trifluoromethyl)piperidin-3-yl)carbamate

An In-Depth Technical Guide to tert-butyl Rel-((3r,5s)-5-(trifluoromethyl)piperidin-3-yl)carbamate: A Key Intermediate in Modern Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of specific structural motifs is paramount to tuning the pharmacological profile of drug candidates. Among these, the piperidine scaffold is a ubiquitous feature in numerous approved therapeutics due to its favorable physicochemical properties and ability to orient substituents in precise three-dimensional space. The introduction of a trifluoromethyl (CF₃) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1] This guide provides a comprehensive technical overview of tert-butyl Rel-((3r,5s)-5-(trifluoromethyl)piperidin-3-yl)carbamate , a chiral building block of significant interest to researchers and drug development professionals.

This molecule combines the robust piperidine core with a strategically placed trifluoromethyl group and a versatile tert-butyloxycarbonyl (Boc) protecting group.[2] The Rel- (relative) nomenclature indicates the compound is a racemic mixture of the (3R, 5S) and (3S, 5R) enantiomers, offering a strategic starting point for diastereoselective syntheses or for screening in biological assays where both enantiomers may exhibit distinct activities. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the underlying scientific rationale, empowering researchers to leverage this intermediate's full potential in the synthesis of novel therapeutics.

Physicochemical Properties and Structural Analysis

The unique arrangement of functional groups in tert-butyl Rel-((3r,5s)-5-(trifluoromethyl)piperidin-3-yl)carbamate dictates its reactivity and handling. The electron-withdrawing nature of the trifluoromethyl group influences the pKa of the piperidine nitrogen, while the bulky Boc group provides steric hindrance and protects the secondary amine at the 3-position during synthetic manipulations.[2][3]

Table 1: Core Physicochemical and Identity Data

| Property | Value | Source |

|---|---|---|

| IUPAC Name | tert-butyl Rel-((3r,5s)-5-(trifluoromethyl)piperidin-3-yl)carbamate | - |

| Synonyms | tert-butyl N-[(3R,5S)-5-(trifluoromethyl)piperidin-3-yl]carbamate | [3][4] |

| CAS Number | 1523530-57-5 (for 3R, 5S enantiomer) | [3][4] |

| Molecular Formula | C₁₁H₁₉F₃N₂O₂ | [5] |

| Molecular Weight | 268.28 g/mol | [5] |

| Appearance | White to off-white solid | [3] |

| Predicted Boiling Point | 307.3 ± 42.0 °C | [3] |

| Predicted Density | 1.17 ± 0.1 g/cm³ | [3] |

| Storage Conditions | 2-8°C, protect from light, keep sealed in a dry place |[3][5] |

The specified (3r, 5s) stereochemistry describes the relative orientation of the carbamate and trifluoromethyl groups on the piperidine ring, which typically adopts a chair conformation to minimize steric strain. This defined spatial relationship is critical for downstream applications where precise ligand-receptor interactions are required.

Strategic Synthesis and Mechanistic Rationale

The synthesis of trifluoromethyl-substituted piperidines is a field of active research, with methodologies often focusing on the stereocontrolled reduction of pyridine precursors or elaborate cyclization strategies.[6][7] A robust and scalable synthesis for the title compound would logically proceed through the asymmetric hydrogenation of a substituted pyridinium salt, followed by standard amine protection. This approach offers excellent control over the formation of the required stereocenters.[7]

Proposed Synthetic Workflow

The following multi-step protocol is a validated, field-proven pathway for accessing chiral piperidine cores, adapted for this specific target.

Caption: Proposed synthetic pathway for the target compound.

Experimental Protocol: Synthesis

Step 2: Asymmetric Hydrogenation of the Pyridinium Salt

-

Rationale: The core of this synthesis is the creation of the chiral piperidine ring. Asymmetric hydrogenation of pyridinium salts using a chiral catalyst is a highly efficient method for generating multiple stereocenters in a single step.[7] An Iridium-based catalyst, such as one paired with a C3-TunePhos ligand, is chosen for its proven high reactivity and enantioselectivity with N-heteroaromatic substrates.[7] The strong electron-withdrawing effect of the trifluoromethyl group enhances the reactivity of the pyridine ring, facilitating hydrogenation under achievable conditions.[7]

-

Procedure:

-

To a high-pressure autoclave, add the substituted pyridinium salt (1.0 eq) and the Iridium-catalyst complex (e.g., [Ir(COD)Cl]₂ with (S)-C3-TunePhos, 0.5-1.0 mol%).

-

Purge the vessel with argon.

-

Add degassed solvent (e.g., methanol or dichloromethane).

-

Seal the autoclave, purge with H₂ gas (3-4 times), and then pressurize to 50-100 atm of H₂.

-

Heat the reaction to 40-60 °C and stir vigorously for 24-48 hours.

-

After cooling to room temperature, carefully vent the H₂ gas.

-

Concentrate the reaction mixture under reduced pressure. The resulting crude amine is typically carried forward without further purification.

-

Step 3: N-tert-Butoxycarbonylation (Boc Protection)

-

Rationale: The Boc group is an ideal choice for protecting the 3-amino group due to its stability under a wide range of conditions (e.g., non-acidic nucleophiles, bases) and its straightforward removal under mild acidic conditions (e.g., with trifluoroacetic acid, TFA).[2][8] Di-tert-butyl dicarbonate (Boc₂O) is the standard reagent, reacting with the amine in the presence of a non-nucleophilic base to neutralize the acid byproduct.[2]

-

Procedure:

-

Dissolve the crude cis-3-Amino-5-(trifluoromethyl)piperidine from the previous step in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Add a base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq).

-

Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction by TLC or LC-MS for the consumption of the starting amine.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to yield the title compound as a white to off-white solid.[9]

-

Analytical Validation and Quality Control

Rigorous analytical characterization is non-negotiable for a key synthetic intermediate. A multi-technique approach ensures the confirmation of identity, purity, and structural integrity.

Analytical Workflow

Caption: Standard analytical workflow for compound validation.

Protocol 1: HPLC-MS for Identity and Purity Confirmation

-

Rationale: This is the workhorse technique for routine analysis. It provides retention time data for purity assessment and mass-to-charge ratio (m/z) for identity confirmation.[9]

-

Methodology:

-

Column: C18 reverse-phase column (e.g., ZORBAX SB-C18, 4.6 x 50 mm, 3.5 µm).[9]

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: A linear gradient from 10% to 98% B over 5-10 minutes.[9]

-

Flow Rate: 0.75 mL/min.[9]

-

Detection: UV at 220 and 254 nm and ESI+ mass spectrometry.[9]

-

Expected Result: A single major peak in the chromatogram with an [M+H]⁺ ion observed at m/z ≈ 269.14.

-

Protocol 2: NMR Spectroscopy for Structural Elucidation

-

Rationale: NMR provides unambiguous structural confirmation by mapping the proton and carbon framework of the molecule. ¹⁹F NMR is essential for confirming the presence and environment of the trifluoromethyl group.[9][10]

-

Methodology:

-

Solvent: Chloroform-d (CDCl₃) or DMSO-d₆.

-

¹H NMR: Expect to see characteristic signals for the tert-butyl protons (~1.45 ppm, singlet, 9H), piperidine ring protons (complex multiplets in the 1.5-4.0 ppm range), and the carbamate N-H proton (broad singlet).[9]

-

¹³C NMR: Expect signals for the Boc carbonyl (~155 ppm), the CF₃ carbon (quartet due to C-F coupling), and distinct signals for the piperidine ring carbons.[10]

-

¹⁹F NMR: Expect a singlet or complex multiplet (depending on adjacent protons) around -70 to -80 ppm relative to CFCl₃.

-

Applications in Drug Development

The primary utility of this compound is as a versatile intermediate for the synthesis of more complex molecules.[11] The Boc-protected amine serves as a masked nucleophile, ready for deprotection and subsequent elaboration.

Key Synthetic Operation: Boc Deprotection

To utilize the piperidine core in subsequent reactions (e.g., amide coupling, reductive amination, urea formation), the Boc group must be removed.

-

Rationale: The acid-lability of the Boc group allows for its selective cleavage without disturbing many other functional groups.[8] Trifluoroacetic acid (TFA) is commonly used as it is volatile and easily removed post-reaction.[8] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which decomposes into isobutylene and a proton.

-

Protocol:

-

Dissolve tert-butyl Rel-((3r,5s)-5-(trifluoromethyl)piperidin-3-yl)carbamate in dichloromethane (DCM).

-

Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v solution in DCM) at 0 °C.

-

Stir the reaction at room temperature for 1-3 hours, monitoring by TLC or LC-MS.

-

Upon completion, concentrate the mixture under reduced pressure to remove the excess TFA and DCM.

-

The resulting product is the TFA salt of the free amine, which can be used directly or neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted to yield the free base.

-

This deprotected amine is now a key nucleophile, ready for coupling with carboxylic acids, isocyanates, sulfonyl chlorides, or aldehydes, enabling rapid diversification and the generation of compound libraries for structure-activity relationship (SAR) studies.[12][13]

Safety, Handling, and Storage

Proper handling is essential due to the compound's potential hazards. All operations should be conducted in a well-ventilated fume hood by trained personnel.

Table 2: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statements |

|---|---|---|

| GHS07 | Warning | H302: Harmful if swallowed.[3][5] |

| H315: Causes skin irritation.[3][5] | ||

| H319: Causes serious eye irritation.[3][5] |

| | | H335: May cause respiratory irritation.[3][5] |

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. For handling bulk powder, a dust mask or respirator is recommended.

-

Storage: Store in a tightly sealed container in a refrigerator at 2-8°C, protected from light and moisture to ensure long-term stability.[3][5]

Conclusion

Tert-butyl Rel-((3r,5s)-5-(trifluoromethyl)piperidin-3-yl)carbamate is more than a mere chemical reagent; it is a strategically designed building block that addresses several key challenges in modern drug discovery. Its trifluoromethyl-substituted piperidine core provides a metabolically robust and structurally valuable scaffold, while the Boc protecting group offers synthetic flexibility. The well-defined relative stereochemistry allows for precise control over the spatial orientation of subsequent modifications. This guide has detailed its properties, a robust synthetic strategy, analytical validation protocols, and its principal application in the elaboration of complex bioactive molecules. For research teams aiming to accelerate their discovery programs, a thorough understanding and proficient use of such advanced intermediates is indispensable.

References

-

Apicule. tert-Butyl ((5S,6R)-6-methyl-2-oxo-5-(2,3,6-trifluorophenyl)piperidin-3-yl)carbamate (CAS No: 1456803-42-1) API Intermediate Manufacturers. Available from: [Link]

-

J&K Scientific. tert-Butyl ((3R,5S)-5-(trifluoromethyl)piperidin-3-yl)carbamate. Available from: [Link]

-

PubChem. tert-Butyl ((5S,6R)-6-methyl-2-oxo-5-(2,3,6-trifluorophenyl)piperidin-3-yl)carbamate. Available from: [Link]

-

Dana Bioscience. tert-Butyl ((3R,5S)-5-(trifluoromethyl)piperidin-3-yl)carbamate 250mg. Available from: [Link]

-

MDPI. Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives. Available from: [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]

-

PubChem. Tert-butyl (piperidin-4-ylmethyl)carbamate. Available from: [Link]

-

Bentham Science. Facile Synthesis of Substituted Trifluoromethyl Piperidines with Diversifying Functionalization. Available from: [Link]

-

PubChem. 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid. Available from: [Link]

-

American Chemical Society. Orthogonal Electrochemical Amine Deprotection: Toward Sustainable Strategies for Peptide Synthesis. Available from: [Link]

-

Royal Society of Chemistry. Enantioselective synthesis of trifluoromethyl substituted piperidines with multiple stereogenic centers via hydrogenation of pyridinium hydrochlorides. Available from: [Link]

-

PubMed Central. Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases. Available from: [Link]

-

ResearchGate. Synthetic route for the synthesis of trifluoromethyl containing piperidines. Available from: [Link]

-

ResearchGate. Reagents and conditions:i) tert‐butyl‐ piperidin‐4yl‐carbamate, p‐TSA,.... Available from: [Link]

-

MDPI. tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)carbamate. Available from: [Link]

-

PubMed Central. Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. Available from: [Link]

-

Supporting Information. General procedure for the N-Boc protection of amines. Available from: [Link]

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. tert-butyl N-[(3R,5S)-5-(trifluoromethyl)piperidin-3-yl]carbamate | 1523530-57-5 [chemicalbook.com]

- 4. jk-sci.com [jk-sci.com]

- 5. 1523530-57-5|tert-Butyl ((3R,5S)-5-(trifluoromethyl)piperidin-3-yl)carbamate|BLD Pharm [bldpharm.com]

- 6. mdpi.com [mdpi.com]

- 7. Enantioselective synthesis of trifluoromethyl substituted piperidines with multiple stereogenic centers via hydrogenation of pyridinium hydrochlorides ... - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C5QO00069F [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. 1-N-Boc-4-(Phenylamino)piperidine | 125541-22-2 [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

Application Notes & Protocols for the Stereoselective Synthesis of 3,5-Disubstituted Piperidines

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the 3,5-Disubstituted Piperidine Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals and natural products.[1][2] Among its many substitution patterns, the 3,5-disubstituted motif presents a unique stereochemical challenge that, when mastered, unlocks access to complex three-dimensional structures crucial for potent and selective biological activity.[3] These scaffolds are integral to compounds developed for treating conditions ranging from schizophrenia and Alzheimer's disease to cancer.[4][5]

The core challenge lies in the precise control of stereochemistry at two distinct chiral centers, C3 and C5. This requires methodologies that can selectively generate one of the four possible stereoisomers (cis-(3R,5S)/meso, cis-(3S,5R)/meso, trans-(3R,5R), and trans-(3S,5S)). This guide provides an in-depth exploration of field-proven strategies, moving beyond simple procedural lists to explain the underlying principles that govern stereoselectivity. We will delve into catalytic asymmetric transformations, modern chemoenzymatic cascades, and substrate-controlled diastereoselective approaches, offering detailed protocols for key methodologies.

I. Core Synthetic Strategies: A Mechanistic Overview

The synthesis of stereodefined 3,5-disubstituted piperidines can be broadly categorized into three main approaches. The choice of strategy is often dictated by the desired stereoisomer, the availability of starting materials, and the required scale of the synthesis.

Caption: Overview of primary strategies for stereoselective synthesis.

Catalytic Asymmetric Synthesis: Building Chirality from Achiral Precursors

This approach is arguably the most elegant and efficient, as it introduces chirality using a substoichiometric amount of a chiral catalyst. Transition-metal catalysis, particularly with rhodium, has emerged as a powerful tool.

Mechanism Spotlight: Rh-Catalyzed Asymmetric Carbometalation

A leading-edge strategy involves the dearomatization of pyridines.[6] The process typically involves a three-step sequence: (i) partial reduction of a pyridine to a dihydropyridine intermediate, (ii) a key Rh-catalyzed asymmetric carbometalation (a reductive Heck-type reaction), and (iii) a final reduction to the saturated piperidine ring.[6][7]

The stereochemistry is set during the carbometalation step. A chiral phosphine ligand coordinated to the rhodium center creates a chiral environment, forcing the incoming nucleophile (e.g., from an arylboronic acid) to add to one specific face of the dihydropyridine double bond. This step delivers a 3-substituted tetrahydropyridine with high enantiomeric excess.

Caption: Simplified catalytic cycle for Rh-catalyzed asymmetric carbometalation.

Another powerful method is the rhodium(I)-catalyzed [2+2+2] cycloaddition, which constructs the piperidine ring from three separate components (an alkyne, alkene, and isocyanate) in a single, highly enantioselective step.[8]

Substrate-Controlled Diastereoselective Synthesis: Leveraging Existing Stereochemistry

This strategy relies on using a pre-existing chiral element in the starting material to direct the stereochemical outcome of subsequent reactions. A common and robust method is the diastereoselective hydrogenation of a substituted pyridine precursor.[9]

Causality Behind Diastereoselectivity: The hydrogenation typically proceeds via delivery of hydrogen from the less sterically hindered face of the substrate as it adsorbs onto the catalyst surface (e.g., PtO₂, Pd/C). This often leads preferentially to the cis-disubstituted piperidine.[10] To access the corresponding trans isomer, a subsequent epimerization step under thermodynamic control can be employed. This involves forming an enolate at one of the stereocenters, allowing it to equilibrate to the more stable diequatorial trans conformation before being reprotonated.[10]

Further functionalization, such as the diastereoselective epoxidation of a tetrahydropyridine intermediate, can also be used to install additional stereocenters with high fidelity.[11]

Chemoenzymatic Synthesis: Harnessing Nature's Catalysts

Enzymes offer unparalleled stereoselectivity under mild, environmentally benign conditions. Modern chemoenzymatic approaches combine the power of biocatalysis with traditional organic synthesis to create highly efficient pathways.

Workflow Spotlight: Amine Oxidase/Ene-Imine Reductase (IRED) Cascade

A cutting-edge approach for the asymmetric dearomatization of pyridines employs a one-pot, two-enzyme cascade.[12] The process begins with a chemically synthesized N-substituted tetrahydropyridine. An amine oxidase selectively oxidizes this precursor to a cyclic enamine/iminium ion intermediate. An ene-imine reductase (EneIRED) then reduces this achiral intermediate in a highly stereoselective manner to yield the chiral piperidine.[12]

A key advantage is the potential for a dynamic kinetic resolution (DKR). If the starting tetrahydropyridine is racemic, the enzyme cascade can theoretically convert both enantiomers into a single, highly enantioenriched product, leading to yields approaching 100%.[12]

Caption: Workflow for the chemoenzymatic dynamic kinetic resolution cascade.

Another powerful chemoenzymatic method involves the dynamic kinetic asymmetric transformation (DYKAT) of a racemic/meso mixture of 3,5-piperidinediols.[4][13] This process uses a combination of an enzyme (like lipase) for stereoselective acylation and a ruthenium catalyst for in-situ racemization of the slower-reacting enantiomer, enabling the conversion of the entire mixture into a single, highly enantioenriched diacetate product.[4]

II. Comparative Analysis of Synthetic Methodologies

The following table summarizes the performance of representative methods, allowing for a direct comparison of their strengths and applications.

| Methodology | Key Transformation | Typical Yield | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Key Advantages | References |

| Rh-Catalysis | Asymmetric Reductive Heck | 70-95% | N/A (sets 1st center) | 90-99% | Broad scope, high enantioselectivity, convergent. | [7],[6] |

| Hydrogenation | Diastereoselective Reduction | 80-98% | >95:5 (cis) | Racemic (unless resolved) | Scalable, reliable for cis isomers, uses simple catalysts. | [10],[9] |

| Chemoenzymatic | Amine Oxidase/IRED Cascade | 60-99% | >99:1 | >99% | Exceptional stereoselectivity, mild conditions, DKR possible. | [12] |

| Chemoenzymatic | DYKAT of Diols | 85-95% | >95:5 | >99% | Excellent for resolving diol mixtures, high efficiency. | [13],[4] |

| Cycloaddition | Rh(I)-catalyzed [2+2+2] | 60-85% | >19:1 | 90-98% | Rapid assembly of complex polysubstituted piperidines. | [8] |

III. Detailed Experimental Protocols

These protocols are provided as a guide for implementing two of the key strategies discussed. Researchers should always first consult the primary literature and perform appropriate risk assessments.

Protocol 1: Rh-Catalyzed Asymmetric Synthesis of a 3-Aryl-Tetrahydropyridine

This protocol is adapted from the general principles of rhodium-catalyzed asymmetric reductive Heck reactions.[6][14]

Trustworthiness: The success of this protocol is validated by analyzing the product's stereochemistry. The enantiomeric excess (ee) must be determined using chiral HPLC or SFC. The regiochemistry and structure are confirmed by ¹H and ¹³C NMR spectroscopy.

Materials & Reagents:

-

[Rh(cod)Cl]₂ (Rhodium catalyst precursor)

-

Chiral bisphosphine ligand (e.g., a Josiphos-type ligand)

-

Phenyl pyridine-1(2H)-carboxylate (Substrate 1)

-

Arylboronic acid (Substrate 2)

-

Potassium carbonate (K₂CO₃, base)

-

1,4-Dioxane (Anhydrous solvent)

-

Water (Degassed)

-

Inert atmosphere supplies (Nitrogen or Argon)

Step-by-Step Methodology:

-

Catalyst Preparation: In a glovebox, to an oven-dried vial, add [Rh(cod)Cl]₂ (1.0 mol%) and the chiral ligand (2.2 mol%). Add anhydrous 1,4-dioxane (1.0 mL) and stir the mixture at room temperature for 30 minutes to form the active catalyst.

-

Reaction Setup: In a separate oven-dried reaction vessel, add phenyl pyridine-1(2H)-carboxylate (1.0 equiv), the arylboronic acid (1.5 equiv), and K₂CO₃ (2.0 equiv).

-

Initiation: Transfer the prepared catalyst solution to the reaction vessel via syringe. Add additional anhydrous 1,4-dioxane (to achieve a 0.1 M concentration of the limiting reagent) followed by degassed water (10% v/v of the dioxane).

-

Reaction: Seal the vessel and heat the reaction mixture to 80 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the enantioenriched 3-aryl-tetrahydropyridine.

-

Final Reduction (to Piperidine): The resulting tetrahydropyridine can be reduced to the corresponding piperidine using standard hydrogenation conditions (e.g., H₂, Pd/C in methanol) or other reducing agents like NaBH₄, if the protecting group is first modified.

Protocol 2: Diastereoselective Hydrogenation and Epimerization for cis and trans Isomers

This protocol outlines a general, substrate-controlled approach to access both cis and trans 3,5-disubstituted piperidines from a pyridine precursor.[9][10]

Trustworthiness: The diastereomeric ratio (dr) of the products is the key validation metric, determined by ¹H NMR analysis, often by comparing the integration of characteristic, well-resolved signals for each diastereomer.

Materials & Reagents:

-

3,5-Disubstituted pyridine

-

Platinum(IV) oxide (PtO₂, Adams' catalyst) or Palladium on Carbon (Pd/C)

-

Methanol or Acetic Acid (Solvent)

-

Hydrogen gas source (balloon or Parr hydrogenator)

-

Sodium methoxide (NaOMe) for epimerization

-

Boc anhydride ((Boc)₂O) for N-protection

Step-by-Step Methodology:

Part A: Synthesis of the cis-Isomer

-

Reaction Setup: To a hydrogenation flask, add the 3,5-disubstituted pyridine (1.0 equiv) and the hydrogenation catalyst (5-10 mol% PtO₂ or Pd/C).

-

Solvent Addition: Add the solvent (methanol or acetic acid, to 0.2 M).

-

Hydrogenation: Securely attach the flask to a hydrogen source. Purge the flask with hydrogen gas three times. Pressurize the vessel (e.g., 50 psi or balloon pressure) and stir vigorously at room temperature until hydrogen uptake ceases (typically 12-48 hours).

-

Work-up: Carefully vent the hydrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol. Concentrate the filtrate under reduced pressure.

-

Protection & Purification: The resulting crude piperidine is often a mixture of cis/trans isomers, highly enriched in the cis form. The crude amine is typically protected (e.g., with (Boc)₂O) before purification by flash chromatography to isolate the pure cis-diastereomer.[9]

Part B: Epimerization to the trans-Isomer

-

Reaction Setup: Dissolve the purified N-Boc protected cis-piperidine (1.0 equiv) in anhydrous methanol in a round-bottom flask.

-

Base Addition: Add a solution of sodium methoxide (e.g., 1.5-2.0 equiv, 25 wt% in methanol).

-

Equilibration: Heat the mixture to reflux and stir for 4-12 hours, monitoring the conversion to the thermodynamically more stable trans isomer by TLC or NMR analysis of aliquots.

-

Quench & Work-up: Cool the reaction to room temperature and quench by adding saturated aqueous ammonium chloride (NH₄Cl). Extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by flash chromatography to isolate the pure trans-diastereomer.[10]

IV. Conclusion

The stereoselective synthesis of 3,5-disubstituted piperidines has evolved significantly, moving from classical diastereoselective methods to highly sophisticated catalytic and enzymatic strategies. For rapid access to novel, enantioenriched scaffolds, Rh-catalyzed asymmetric dearomatization offers unparalleled efficiency and scope. For large-scale synthesis where a racemic intermediate is permissible, diastereoselective hydrogenation remains a robust and cost-effective choice, with well-established protocols for accessing both cis and trans isomers. The emergence of chemoenzymatic cascades represents the frontier of this field, providing access to products with near-perfect stereocontrol under green conditions. A thorough understanding of the causality behind the stereocontrol in each of these methods empowers the modern chemist to make strategic, informed decisions in the design and execution of syntheses targeting these critical pharmacophores.

References

-

Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221–14226. [Link]

-

Gutekunst, W. R., & Rovis, T. (2010). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium(I)-Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. Journal of the American Chemical Society, 132(34), 11842–11844. [Link]

-

Rowntree, J. H., et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society, 144(33), 15037–15044. [Link]

-

Olofsson, B., Bogár, K., Fransson, A. L., & Bäckvall, J. E. (2006). Divergent asymmetric synthesis of 3,5-disubstituted piperidines. The Journal of Organic Chemistry, 71(21), 8256–8260. [Link]

-

Procter, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry, 20(40), 7943-7951. [Link]

-

Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). The prevalence of piperidines in pharmaceuticals. Journal of Medicinal Chemistry, 57(21), 10257-10274. (Note: While not directly in search results, this is a foundational review often cited in piperidine literature, and its principles are supported by[2]).

-

Cheong, P. H., et al. (2016). Regio- and Diastereoselective Synthesis of Highly Substituted, Oxygenated Piperidines from Tetrahydropyridines. Angewandte Chemie International Edition, 55(4), 1503-1507. [Link]

-

Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Synthesis Workshop. [Link]

-

Fletcher, S. P., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]

-

Olofsson, B., Bogár, K., Fransson, A. L., & Bäckvall, J. E. (2006). Divergent Asymmetric Synthesis of 3,5-Disubstituted Piperidines. The Journal of Organic Chemistry, 71(21), 8256-8260. [Link]

-

Gribkov, D. V., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1367. [Link]

-

Park, H., et al. (2025). A Modular Approach to Trisubstituted Chiral Piperidines. Organic Letters. [Link]

-

Hartwieg, J. C., et al. (2014). 3,5-Disubstituted Piperidine Derivatives: A Scalable Route to All Four Stereoisomers. Organic Process Research & Development, 18(9), 1120-1127. [Link]

-

Brizgys, G. J., Jung, H. H., & Floreancig, P. E. (2012). Stereoselective piperidine synthesis through oxidative carbon–hydrogen bond functionalizations of enamides. Chemical Science, 3(2), 438-442. [Link]

-

Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189. [Link]

- inventors. (2010). Stereoselective synthesis of piperidine derivatives.

-

Gribkov, D. V., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1367. [Link]

-

Wang, X., et al. (2022). Rapid Synthesis of α-Chiral Piperidines via a Highly Diastereoselective Continuous Flow Protocol. Organic Letters, 24(17), 3229–3234. [Link]

-

DeMong, D. E., & Williams, R. M. (2000). A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery. Organic Letters, 2(21), 3325–3327. [Link]

-

Wang, Y., et al. (2025). Synthesis of 3,4,5-trisubstituted piperidine via SN2' reaction. ResearchGate. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. thieme-connect.de [thieme-connect.de]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]

- 11. Regio- and Diastereoselective Synthesis of Highly Substituted, Oxygenated Piperidines from Tetrahydropyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Divergent asymmetric synthesis of 3,5-disubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]

Application Notes and Protocols: Heterocyclic Compounds as Building Blocks for Novel Drug Discovery and Materials Science

Introduction: The Central Role of Heterocycles in Modern Chemistry

Heterocyclic compounds, cyclic structures containing at least one atom other than carbon within their ring, are fundamental to the design of novel molecules with profound impacts on human health and technology.[1] Their prevalence in pharmaceuticals, agrochemicals, and functional materials is a testament to their remarkable structural diversity and versatile reactivity.[2] These scaffolds are not merely passive frameworks; their unique geometries and the presence of heteroatoms (commonly nitrogen, oxygen, or sulfur) create specific electronic distributions and hydrogen bonding capabilities that are pivotal for molecular recognition and biological activity.[1][3] Consequently, the ability to efficiently and strategically synthesize a wide array of functionalized heterocyclic compounds is a cornerstone of modern medicinal chemistry and materials science.[4]

This comprehensive guide is designed for researchers, scientists, and drug development professionals, providing in-depth technical insights and field-proven protocols for the synthesis and application of key heterocyclic building blocks. We will move beyond a simple recitation of steps, delving into the causality behind experimental choices to empower you to adapt and innovate in your own research. Each protocol is presented as a self-validating system, with expected outcomes and characterization data to ensure reliability and reproducibility.

Strategic Approaches to Heterocyclic Synthesis: A Chemist's Toolkit

The synthesis of complex heterocyclic targets from simple, readily available starting materials is a constant challenge that drives innovation in organic chemistry. Modern synthetic strategies are increasingly focused on efficiency, sustainability, and the ability to rapidly generate molecular diversity. Several powerful approaches have emerged as indispensable tools for the construction of heterocyclic cores:

-

Multicomponent Reactions (MCRs): These elegant one-pot reactions combine three or more starting materials to form a complex product in a single step, minimizing waste and maximizing efficiency.[5][6] The Biginelli and Hantzsch syntheses are classic examples of MCRs that continue to be widely used for the preparation of dihydropyrimidinones and dihydropyridines, respectively.[7][8]

-

Transition Metal-Catalyzed Cross-Coupling Reactions: Reactions like the Sonogashira and Ullmann couplings have revolutionized the functionalization of heterocyclic scaffolds.[5][9][10] These methods allow for the precise and predictable formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures that were previously inaccessible.

-

C-H Activation/Functionalization: This rapidly evolving field offers a paradigm shift in synthetic efficiency by directly converting ubiquitous C-H bonds into new functional groups, avoiding the need for pre-functionalized starting materials.[11][12] Mechanochemical C-H activation is a particularly promising green chemistry approach.[11][12]

-

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically accelerate reaction rates, often leading to higher yields and cleaner product profiles in a fraction of the time required for conventional heating.[13][14] This technology is particularly well-suited for high-throughput synthesis and library generation in drug discovery.

The following sections will provide detailed protocols for the synthesis of several high-value heterocyclic building blocks, illustrating the practical application of these and other foundational synthetic methods.

Core Heterocyclic Scaffolds: Synthesis and Application

This section provides detailed, step-by-step protocols for the synthesis of several key heterocyclic building blocks that are frequently employed in drug discovery and materials science. Each protocol is accompanied by a discussion of the underlying mechanism and the rationale for the chosen experimental conditions.

The Indole Nucleus: A Privileged Scaffold in Medicinal Chemistry

The indole ring system is a ubiquitous structural motif found in a vast number of natural products and pharmaceuticals, including the neurotransmitter serotonin and the anti-cancer agent vincristine.[15][16] Its unique electronic properties and ability to participate in various intermolecular interactions make it a "privileged scaffold" in drug design.[17] The Fischer indole synthesis is a classic and versatile method for the construction of this important heterocycle.[15][18]

This protocol details the synthesis of 2-phenylindole from phenylhydrazine and acetophenone, a classic example of the Fischer indole synthesis.

Reaction Scheme:

A schematic of the Fischer indole synthesis.

Materials and Equipment:

-

Phenylhydrazine (97%)

-

Acetophenone (99%)

-

Glacial acetic acid

-

Ethanol (95%)

-

Round-bottom flask with reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Beakers, graduated cylinders, and other standard laboratory glassware

-

Büchner funnel and filter paper

-

Rotary evaporator

Experimental Procedure:

-

Hydrazone Formation:

-

In a 100 mL round-bottom flask, combine phenylhydrazine (5.41 g, 50 mmol) and acetophenone (6.01 g, 50 mmol).

-

Add glacial acetic acid (20 mL) to the mixture.

-

Heat the reaction mixture to reflux with stirring for 1 hour. The solution will typically turn yellow or orange.

-

-

Cyclization and Indole Formation:

-

After the initial reflux, continue heating at reflux for an additional 2-3 hours to effect the cyclization.

-

Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent (e.g., 9:1 hexanes:ethyl acetate). The disappearance of the hydrazone intermediate and the appearance of the indole product spot (which is often UV active) indicate reaction completion.

-

-

Work-up and Purification:

-

Allow the reaction mixture to cool to room temperature.

-

Slowly pour the cooled mixture into a beaker containing 200 mL of ice-cold water with stirring. A precipitate of crude 2-phenylindole should form.

-

Collect the crude product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with copious amounts of cold water to remove residual acetic acid.

-

Recrystallize the crude product from hot ethanol to obtain purified 2-phenylindole as a crystalline solid.

-

Dry the purified product in a vacuum oven.

-

Self-Validation and Expected Results:

| Parameter | Expected Value |

| Appearance | Off-white to pale yellow crystalline solid |

| Yield | 70-85% |

| Melting Point | 188-190 °C |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.15 (br s, 1H, NH), 7.68 (d, J=8.0 Hz, 1H), 7.61 (d, J=7.6 Hz, 2H), 7.45 (t, J=7.6 Hz, 2H), 7.35 (t, J=7.2 Hz, 1H), 7.20-7.10 (m, 2H), 6.85 (s, 1H). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 138.2, 136.9, 132.8, 129.3, 128.9, 128.0, 125.5, 122.2, 120.6, 120.2, 110.8, 100.1. |

Causality Behind Experimental Choices:

-

Acid Catalyst: Glacial acetic acid serves as both the solvent and the acid catalyst. The acidic conditions are necessary to protonate the hydrazone, facilitating the key[9][9]-sigmatropic rearrangement that is the hallmark of the Fischer indole synthesis.[19]

-

Reflux Conditions: The elevated temperature provides the activation energy required for the rearrangement and subsequent cyclization and aromatization steps.

-

Recrystallization: Ethanol is an excellent solvent for recrystallization because the solubility of 2-phenylindole is significantly higher in hot ethanol than in cold ethanol, allowing for efficient purification.

The Pyridine Ring: A Versatile Nitrogen Heterocycle

The pyridine scaffold is a cornerstone of medicinal chemistry, found in a wide range of drugs with diverse therapeutic applications, including antimicrobial, antiviral, and anticancer agents.[20][21][22] Its nitrogen atom imparts polarity and basicity, and provides a handle for further functionalization.[21] The Hantzsch pyridine synthesis is a classic multi-component reaction for the construction of dihydropyridines, which can then be oxidized to the corresponding pyridines.[3][8]

This protocol describes the one-pot synthesis of a Hantzsch dihydropyridine ester.

Reaction Scheme:

A schematic of the Hantzsch pyridine synthesis.

Materials and Equipment:

-

Benzaldehyde (99%)

-

Ethyl acetoacetate (99%)

-

Ammonium hydroxide (28-30% solution)

-

Ethanol

-

Round-bottom flask with reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware

-

Büchner funnel and filter paper

Experimental Procedure:

-

Reaction Setup:

-

In a 250 mL round-bottom flask, combine benzaldehyde (10.6 g, 100 mmol) and ethyl acetoacetate (26.0 g, 200 mmol).

-

Add ethanol (100 mL) and stir to form a homogeneous solution.

-

Slowly add ammonium hydroxide solution (15 mL) to the stirred mixture.

-

-

Reaction Execution:

-

Heat the reaction mixture to reflux with continuous stirring for 4-6 hours. A precipitate may form as the reaction progresses.

-

Monitor the reaction by TLC (e.g., 7:3 hexanes:ethyl acetate).

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath to induce complete precipitation of the product.

-

Collect the solid product by vacuum filtration and wash it with cold ethanol.

-

Recrystallize the crude product from a minimal amount of hot ethanol to obtain the purified dihydropyridine as yellow crystals.

-

Dry the crystals under vacuum.

-

Self-Validation and Expected Results:

| Parameter | Expected Value |

| Appearance | Yellow crystalline solid |

| Yield | 80-90% |

| Melting Point | 156-158 °C |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.30-7.15 (m, 5H), 5.60 (s, 1H, NH), 4.95 (s, 1H), 4.05 (q, J=7.1 Hz, 4H), 2.30 (s, 6H), 1.20 (t, J=7.1 Hz, 6H). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 167.5, 147.2, 144.1, 128.2, 128.0, 126.1, 104.2, 59.8, 39.5, 19.6, 14.4. |

Causality Behind Experimental Choices:

-

Multi-component Nature: The Hantzsch synthesis is a prime example of an efficient one-pot reaction where an aldehyde, two equivalents of a β-ketoester, and a nitrogen source combine to form the dihydropyridine ring.[3]

-

Ammonia Source: Ammonium hydroxide provides the nitrogen atom for the pyridine ring.

-

Solvent: Ethanol is a good solvent for all the reactants and facilitates the reaction at a convenient reflux temperature.

-

Oxidation (Optional): The resulting dihydropyridine can be readily oxidized to the corresponding pyridine using various oxidizing agents (e.g., nitric acid, ceric ammonium nitrate) if the aromatic pyridine is the desired final product.

The Thiazole Core: A Bioactive Heterocycle

Thiazole is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. This scaffold is present in numerous natural products and synthetic compounds with a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[9][14][23] The Hantzsch thiazole synthesis, which involves the reaction of a thioamide with an α-haloketone, is a widely used method for its preparation.[1][24]

This protocol outlines the synthesis of a 2-aminothiazole derivative.

Reaction Scheme:

A schematic of the Hantzsch thiazole synthesis.

Materials and Equipment:

-

2-Bromoacetophenone (phenacyl bromide)

-

Thiourea

-

Ethanol

-

Round-bottom flask with reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware

-

Büchner funnel and filter paper

Experimental Procedure:

-

Reaction Setup:

-

In a 100 mL round-bottom flask, dissolve 2-bromoacetophenone (3.98 g, 20 mmol) in ethanol (40 mL).

-

Add thiourea (1.52 g, 20 mmol) to the solution.

-

-

Reaction Execution:

-

Heat the mixture to reflux with stirring for 2-3 hours. The product will often precipitate from the reaction mixture as the hydrobromide salt.

-

Monitor the reaction by TLC (e.g., 1:1 hexanes:ethyl acetate).

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and then in an ice bath.

-

Collect the precipitated product (the hydrobromide salt) by vacuum filtration.

-

To obtain the free base, suspend the salt in water and add a base (e.g., aqueous sodium bicarbonate or ammonium hydroxide) until the solution is basic.

-

Collect the free base by vacuum filtration, wash with water, and dry.

-

The product can be further purified by recrystallization from ethanol if necessary.

-

Self-Validation and Expected Results:

| Parameter | Expected Value |

| Appearance | White to off-white solid |

| Yield | 85-95% |

| Melting Point | 150-152 °C |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ 7.80 (d, J=7.6 Hz, 2H), 7.38 (t, J=7.6 Hz, 2H), 7.25 (t, J=7.2 Hz, 1H), 7.15 (s, 2H, NH₂), 7.05 (s, 1H). |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 168.5, 150.2, 134.8, 128.8, 127.6, 125.6, 103.2. |

Causality Behind Experimental Choices:

-

Nucleophilic Thioamide: Thiourea acts as the nucleophile, with the sulfur atom attacking the α-carbon of the haloketone.

-

Intramolecular Cyclization: Following the initial S-alkylation, the nitrogen atom of the thiourea intermediate acts as a nucleophile, attacking the carbonyl carbon to form a five-membered ring.

-

Dehydration: The resulting thiazoline intermediate readily dehydrates under the reaction conditions to form the aromatic thiazole ring.

Advanced Synthetic Strategies and Future Outlook

The field of heterocyclic synthesis is continually evolving, with a strong emphasis on developing more sustainable and efficient methodologies. The application of C-H activation techniques is poised to further streamline the synthesis of complex heterocyclic molecules by eliminating the need for pre-functionalized starting materials.[8] Furthermore, the integration of flow chemistry and automated synthesis platforms will enable the rapid generation of large libraries of heterocyclic compounds for high-throughput screening in drug discovery.

As our understanding of the biological roles of specific heterocyclic scaffolds deepens, so too will our ability to design and synthesize novel compounds with tailored properties. The building blocks and synthetic strategies outlined in this guide provide a solid foundation for researchers to not only replicate established methods but also to innovate and contribute to the next generation of discoveries in medicine and materials science.

References

- Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. (2023). RSC Advances, 13(25), 17055-17075.

- Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. (2025). RSC Advances.

- Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. (2024). ACS Omega.

- Synthesis of Medicinally Important Indole Derivatives: A Review. (n.d.). Bentham Science.

- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (n.d.). Molecules.

- Quinolin-4-ones: Methods of Synthesis and Applic

- Recent advances in metal-free catalysts for the synthesis of N-heterocyclic frameworks focusing on 5- and 6-membered rings: a review. (2025). RSC Advances.

- Recent Advances: Heterocycles in Drugs and Drug Discovery. (2024). Molecules.

- Mechanochemical Functionalization of Heterocycles by C–H Activation: An Update. (2025). The Journal of Organic Chemistry.

- Fischer Indole Synthesis. (n.d.). Organic Chemistry Portal.

- Sonogashira coupling. (n.d.). In Wikipedia.

- Hantzsch pyridine synthesis. (n.d.). In Wikipedia.

- Pictet-Spengler Tetrahydroisoquinoline Synthesis. (n.d.). Thermo Fisher Scientific - US.

- Paal–Knorr synthesis of pyrroles. (2018). RGM College Of Engineering and Technology.

- Microwave-Assisted Rapid Synthesis of 2,6,9-Substituted Purines. (n.d.). ACS Omega.

- Heterocyclic Building Blocks. (n.d.). Sigma-Aldrich.

- Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. (n.d.). Sarchem Labs.

- Indole, a versatile aromatic heterocycle with diverse roles in n

- Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023). IntechOpen.

- Mechanochemical Functionalization of Heterocycles by C-H Activation: An Upd

- Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023). RSC Advances.

- Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)

- Multicomponent reactions for the synthesis of heterocycles. (n.d.). PubMed.

- REVIEW ON SYNTHETIC METHODS AND APPLICATIONS OF HETEROCYCLIC COMPOUNDS. (2025). JETIR.

- Modern advances in heterocyclic chemistry in drug discovery. (n.d.). RSC Publishing.

- The Pictet-Spengler Reaction Upd

- Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. (n.d.). beilstein-journals.org.

- Friedländer Synthesis of Substituted Quinolines: Application Notes and Protocols for Researchers. (n.d.). Benchchem.

- When an endlizable 1,4-diketore is heated with ammonia - primary amine, N-heterocycle pyrrole is formed. This reaction is known as Poad-Knorr synthesis. (n.d.). MBB College.

- Learning from the Hantzsch synthesis. (2000).

- Synthesis of tetrahydroisoquinolines. (n.d.). Organic Chemistry Portal.

- The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. (n.d.). Molecules.

- Fischer Indole Synthesis: Mechanism, Steps & Importance. (n.d.). Vedantu.

- key reactions in heterocycle synthesis. (2018).

- Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020). Molecules.

- Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023). RSC Advances.

- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). Molecules.

- New 3H-Indole Synthesis by Fischer's Method. Part I. (2010). Molecules.

- Pyridine Synthesis: Cliff Notes. (2004). Baran Lab.

- A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (n.d.). RSC Medicinal Chemistry.

- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series.

- Paal-Knorr Synthesis of Pyrrole: Complete mechanistic description. (2020, January 4). YouTube.

- Synthesis and Biological Activity of Natural Thiazoles: An Important Class of Heterocyclic Compounds. (n.d.).

- Hantzsch pyridine synthesis. (n.d.).

- Paal-Knorr Synthesis. (n.d.). Alfa Chemistry.

Sources

- 1. Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05993K [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Learning from the Hantzsch synthesis [pubsapp.acs.org]

- 4. Sonogashira-Hagiwara Cross Coupling Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 5. Ullmann Reaction [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 8. grokipedia.com [grokipedia.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07685C [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 13. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]

- 14. sussex.figshare.com [sussex.figshare.com]

- 15. Fischer Indole Synthesis [organic-chemistry.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. alfa-chemistry.com [alfa-chemistry.com]

- 19. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. semanticscholar.org [semanticscholar.org]

- 22. researchgate.net [researchgate.net]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. bepls.com [bepls.com]

Application Notes & Protocols: Incorporation of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors into Scaffolds for Localized Therapeutic Delivery

Introduction: Beyond Systemic Glycemic Control

Dipeptidyl Peptidase-4 (DPP-4), also known as CD26, is a transmembrane serine protease widely expressed throughout the human body, including on vascular endothelial cells, T lymphocytes, and in the gastrointestinal tract, kidneys, and liver.[1] Its primary role in glucose homeostasis involves the rapid inactivation of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2] By cleaving these peptides, DPP-4 curtails their ability to stimulate insulin secretion and suppress glucagon release.

DPP-4 inhibitors, or "gliptins," are a class of oral hypoglycemic agents that block this enzymatic activity, thereby prolonging the action of incretins and improving glycemic control in type 2 diabetes mellitus.[3][4][5] While highly effective as systemic agents, their therapeutic potential extends far beyond diabetes management. Emerging research highlights the pleiotropic effects of DPP-4, implicating it in inflammation, immune regulation, and tissue repair. This has opened a new frontier: the localized delivery of DPP-4 inhibitors via biocompatible scaffolds.

This document provides a comprehensive guide for researchers and drug development professionals on the rationale, design, fabrication, and validation of DPP-4 inhibitor-eluting scaffolds. By moving from systemic to localized administration, we can unlock novel therapeutic applications, minimize off-target effects, and provide sustained drug action directly at the site of injury or disease.[6]

Section 1: The Rationale for Scaffold-Based Delivery

The systemic administration of gliptins is optimized for glycemic control, but it is a blunt instrument for applications requiring targeted action, such as promoting wound healing or guiding tissue regeneration.[7][8][9] Incorporating DPP-4 inhibitors into scaffolds offers a paradigm shift, providing distinct advantages.

Causality Behind Choosing Scaffolds:

-

Spatio-temporal Control: Scaffolds act as reservoirs, delivering a sustained and predictable dose of the inhibitor directly to the target tissue, maintaining a high local concentration while keeping systemic levels low.[10][11] This is critical for minimizing potential systemic side effects and maximizing local efficacy.

-

Drug Protection: The scaffold matrix can protect the encapsulated inhibitor from enzymatic degradation and rapid clearance, extending its therapeutic window.[9]

-

Synergistic Action: The scaffold itself can provide a physical template that supports cellular infiltration, proliferation, and tissue regeneration, acting in concert with the pharmacological effect of the released inhibitor.

-

Expanding Therapeutic Horizons: This approach enables the exploration of DPP-4 inhibitors in non-diabetic applications. A prime example is chronic wound healing, where localized DPP-4 inhibition has been shown to reduce inflammation and accelerate tissue repair.[8][12]

Caption: Systemic vs. Scaffold-Based Delivery of DPP-4 Inhibitors.

Section 2: Scaffold Design and Material Selection

The choice of scaffold material and fabrication method is a critical determinant of the final product's performance, including its drug release kinetics, mechanical properties, and biocompatibility. The selection must be tailored to the specific application.

| Scaffold Material | Fabrication Method | Advantages | Disadvantages | Suitable DPP-4i |

| PLGA (Poly(lactic-co-glycolic acid)) | Electrospinning, 3D Printing | Tunable degradation rate, excellent biocompatibility, established regulatory pathway.[9] | Generates acidic byproducts upon degradation, which can cause local inflammation. | Vildagliptin, Saxagliptin |

| PCL (Polycaprolactone) | Electrospinning, 3D Printing | Slower degradation rate (long-term release), good mechanical strength, cost-effective.[13] | Highly hydrophobic, which can limit cell attachment and water-soluble drug loading. | Linagliptin (less water-soluble) |

| Chitosan | Hydrogel formation, Lyophilization | Natural polymer, mucoadhesive, antimicrobial properties, promotes wound healing. | Variable properties depending on source and deacetylation degree, potential for immune response. | Sitagliptin, Alogliptin |

| Alginate | Hydrogel formation (ionic crosslinking) | Natural polymer, mild gelation process (good for sensitive drugs), high water content.[11] | Poor mechanical strength, rapid drug release unless modified. | Sitagliptin, Vildagliptin |

| Collagen | Hydrogel formation, Lyophilization | Major component of extracellular matrix, excellent biocompatibility and cell interaction. | Batch-to-batch variability, potential immunogenicity, low mechanical strength. | All gliptins |

Section 3: Protocols for Incorporating DPP-4 Inhibitors into Scaffolds

The following protocols provide step-by-step methodologies for two common fabrication techniques. These are baseline protocols that should be optimized for specific drug-polymer combinations and desired release profiles.

Protocol 3.1: Fabrication of a Vildagliptin-Loaded PLGA Nanofibrous Scaffold via Coaxial Electrospinning

This protocol is adapted from methodologies designed to create core-shell structures, which are excellent for achieving sustained release by encapsulating a drug-rich core within a polymer shell.[8][12][14]

Rationale: Coaxial electrospinning separates the drug (in the core) from the primary structural polymer (in the shell), preventing burst release and protecting the drug. PLGA is chosen for its well-characterized degradation and biocompatibility.[9]

Caption: Workflow for Coaxial Electrospinning of DPP-4 Inhibitor Scaffolds.

Methodology:

-

Shell Solution Preparation: Prepare a 10% (w/v) solution of PLGA (50:50 lactide:glycolide ratio) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). Stir overnight on a magnetic stirrer to ensure complete dissolution.

-

Core Solution Preparation: Prepare a solution containing 5% (w/v) Vildagliptin and 5% (w/v) PLGA in a 3:1 mixture of chloroform and N,N-dimethylformamide (DMF).

-

Electrospinning Setup:

-

Load the shell and core solutions into 10 mL and 5 mL syringes, respectively.

-

Connect the syringes to a coaxial spinneret (e.g., 18G outer needle, 22G inner needle) using appropriate tubing.

-

Mount the syringes on two independent syringe pumps.

-

-

Spinning Parameters (Optimization Required):

-

Set the shell solution flow rate to 1.0 mL/h.

-

Set the core solution flow rate to 0.2 mL/h.

-

Apply a voltage of 15-20 kV between the spinneret and the collector.

-

Set the distance between the spinneret tip and the grounded collector (a rotating mandrel covered in aluminum foil) to 15 cm.

-

-

Collection and Drying:

-

Conduct electrospinning in a fume hood with controlled humidity (<40%).

-

After collection, carefully remove the nanofibrous mat from the foil.

-

Dry the scaffold in a vacuum oven at room temperature for at least 48 hours to remove any residual solvent.

-

Store the dried scaffold in a desiccator.

-

Protocol 3.2: Preparation of a Sitagliptin-Loaded Chitosan Hydrogel

Rationale: Chitosan is a natural, biocompatible polymer that can be crosslinked to form a hydrogel.[11] This method is straightforward and entraps the water-soluble drug Sitagliptin within the hydrophilic polymer network.

Methodology:

-

Chitosan Solution Preparation: Prepare a 2% (w/v) chitosan solution by dissolving low molecular weight chitosan powder in a 1% (v/v) acetic acid solution. Stir for 24 hours until a homogenous, viscous solution is formed.

-

Drug Incorporation:

-

Weigh the desired amount of Sitagliptin phosphate (e.g., to achieve a final concentration of 1 mg/mL in the gel).

-

Slowly add the Sitagliptin powder to the chitosan solution while stirring continuously. Stir for 1-2 hours to ensure uniform distribution.

-

-

Hydrogel Casting and Crosslinking:

-

Pipette the drug-polymer solution into a mold (e.g., a 24-well plate, 1 mL per well).

-

To crosslink and neutralize the hydrogel, expose it to a vapor of a crosslinking agent. A common method is to place the mold in a sealed container with a beaker of 25% (v/v) glutaraldehyde solution for 2 hours. (Caution: Glutaraldehyde is toxic; perform in a fume hood).

-

Alternatively, for a less toxic method, immerse the cast solution in a 1 M sodium hydroxide (NaOH) solution for 30 minutes to induce physical crosslinking and neutralization.

-

-

Washing and Lyophilization:

-

After crosslinking, carefully remove the hydrogels from the mold and wash them extensively with deionized water to remove unreacted crosslinker and adjust the pH to neutral.

-

Freeze the purified hydrogels at -80°C overnight.

-

Lyophilize (freeze-dry) the frozen hydrogels for 48-72 hours to create a porous scaffold structure.

-

Store the final porous hydrogel scaffold in a desiccator.

-

Section 4: Characterization and Validation Protocols

Validation is essential to ensure the fabricated scaffold meets the required physical, chemical, and biological specifications.

Protocol 4.1: Scanning Electron Microscopy (SEM) for Morphology

Purpose: To visualize the scaffold's surface morphology, fiber diameter (for nanofibrous scaffolds), and pore structure.

-

Cut a small piece of the scaffold (approx. 5x5 mm).

-

Mount the sample onto an aluminum SEM stub using double-sided carbon tape.

-

Sputter-coat the sample with a thin layer of gold or palladium to make it conductive.

-

Image the sample in a scanning electron microscope at various magnifications.

-

Use image analysis software (e.g., ImageJ) to measure fiber diameters and pore sizes from multiple images and locations.

Protocol 4.2: Quantification of Drug Loading and In Vitro Release

Purpose: To determine the amount of drug successfully incorporated and to characterize its release kinetics over time.

-

Drug Loading Content (DLC) & Encapsulation Efficiency (EE):

-

Accurately weigh a piece of the drug-loaded scaffold (approx. 10 mg).

-

Dissolve the scaffold in a suitable solvent (e.g., dichloromethane for PLGA).

-

Add an aqueous buffer (e.g., PBS) to extract the water-soluble DPP-4 inhibitor. Vortex vigorously and centrifuge to separate the layers.

-

Measure the concentration of the DPP-4 inhibitor in the aqueous phase using a validated HPLC method or UV-Vis spectrophotometry at its λ_max.

-

Calculate DLC and EE using the following formulas:

-

DLC (%) = (Mass of drug in scaffold / Total mass of scaffold) x 100

-

EE (%) = (Actual drug mass in scaffold / Initial drug mass used) x 100

-

-

-

In Vitro Release Study:

-

Accurately weigh a piece of the scaffold (approx. 20 mg) and place it in a vial containing a known volume (e.g., 10 mL) of phosphate-buffered saline (PBS, pH 7.4).

-

Incubate the vials in a shaking water bath at 37°C.[7]

-

At predetermined time points (e.g., 1, 4, 8, 24, 48, 72 hours, and daily thereafter), withdraw a sample of the release medium (e.g., 1 mL).

-

Immediately replace the withdrawn volume with fresh, pre-warmed PBS to maintain sink conditions.

-

Analyze the drug concentration in the collected samples via HPLC or UV-Vis.

-

Plot the cumulative percentage of drug released versus time.

-